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Compound of Interest

Compound Name: (Rac)-Zevaquenabant

Cat. No.: B15353063

An In-depth Technical Guide on (Rac)-MRI-1867: A Dual CB1R/iNOS Inhibitor

Introduction

(Rac)-MRI-1867, also known as Zevaguenabant, is a novel, orally bioavailable, peripherally
restricted hybrid molecule engineered to simultaneously act as an inverse agonist of the
cannabinoid-1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2]
Pathological overactivation of both the endocannabinoid/CB1R system and iNOS is implicated
in the progression of metabolic, inflammatory, and fibroproliferative disorders.[1][3][4] By
targeting these two distinct but often convergent pathological pathways, MRI-1867 represents a
polypharmacological approach aimed at achieving greater therapeutic efficacy compared to
single-target agents, particularly in complex diseases like liver, lung, and skin fibrosis.[1][5][6]
[7] This guide provides a comprehensive overview of the pharmacological properties,
mechanism of action, and preclinical evaluation of (Rac)-MRI-1867 for researchers and drug
development professionals.

Core Mechanism of Dual Inhibition

MRI-1867 is designed as a non-brain-penetrant compound that acts as a potent CB1R inverse
agonist.[5] Upon metabolism, particularly in the liver, it releases an acetamidine leaving group,
which is responsible for the direct inhibition of INOS activity.[5][8] This dual-action mechanism
allows MRI-1867 to tackle fibrotic processes through two distinct routes:

e CBI1R Inverse Agonism: The overactive endocannabinoid system is a key driver of fibrosis in
organs like the liver, lung, heart, and kidney.[1] By blocking CB1R, MRI-1867 mitigates pro-
fibrotic signaling pathways, such as the TGF-3 pathway.[9]
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» INOS Inhibition: INOS over-activation contributes to inflammation, oxidative stress, and
fibrosis.[1] The acetamidine metabolite of MRI-1867 inhibits INOS, thereby blunting pro-
fibrotic signaling mediated by pathways like platelet-derived growth factor (PDGF) and
connective tissue growth factor (CTGF).[5][9]

This concomitant inhibition has demonstrated superior anti-fibrotic effects in preclinical models
compared to the blockade of either target alone.[5][6]

Pharmacological and Physicochemical Properties

MRI-1867 has been characterized for its binding affinity, potency, and pharmacokinetic profile.
The (S)-enantiomer is the more active form for CB1R engagement.[2]

: o E

Parameter Value Target/System Reference
CBI1R Binding Affinity Cannabinoid-1
_ 5.7 nM [10]
(Ki) Receptor (CB1R)
) o Concentration- Inducible Nitric Oxide
iINOS Inhibition ) [5]
dependent (1-10 uM) Synthase (iNOS)
Oral Bioavailability 81% Sprague-Dawley Rats  [5]
Plasma Half-life (t1/2) ~4 hours Mice and Rats [5]
) N 46%—62% remaining Mouse, Rat, Human
Microsomal Stability ] ] [5]
after 1 hr Liver Microsomes
Genotoxicity (Ames Negative (up to 125 )
In vitro [5]
Test) pg/ml)

Preclinical Efficacy

The therapeutic potential of MRI-1867 has been evaluated in multiple animal models of fibrosis
and metabolic disease.

Liver Fibrosis
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In mouse models of liver fibrosis induced by carbon tetrachloride (CCI4) or bile duct ligation
(BDL), MRI-1867 demonstrated greater anti-fibrotic efficacy than the single-target CB1R
antagonist rimonabant.[5] It effectively reduced collagen deposition, as measured by
hydroxyproline content and Sirius Red staining.[5] The superior effect of MRI-1867 is attributed
to its ability to inhibit INOS-mediated pro-fibrotic pathways that are not affected by CB1R
blockade alone, including the PDGF/PDGFR[3 pathway.[5]

Skin and Pulmonary Fibrosis

In a bleomycin-induced model of skin fibrosis, a 10 mg/kg dose of MRI-1867 significantly
reduced dermal thickness and hydroxyproline content, outperforming an equipotent dose of
rimonabant.[7][11] Similarly, in models of pulmonary fibrosis, the dual inhibition of CB1R and
INOS by MRI-1867 resulted in greater anti-fibrotic effects than targeting either pathway
individually.[1][6] MRI-1867 was shown to abrogate increases in the pro-fibrotic interleukin-11
via INOS inhibition and reverse mitochondrial dysfunction through CB1R inhibition.[6]

Metabolic Disorders

In mice with diet-induced obesity, MRI-1867 treatment improved diabetic dyslipidemia.[12][13]
The mechanism involves a CB1R-dependent reduction in VLDL assembly and an iNOS-
dependent decrease in proprotein convertase subtilisin kexin 9 (PCSK9) activity, which restores
hepatic LDLR levels.[12][13]

Signaling Pathways and Experimental Workflows
Visualizations
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Caption: Dual inhibitory mechanism of (Rac)-MRI-1867 on pro-fibrotic pathways.
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Caption: Bioactivation and dual-target engagement of (Rac)-MRI-1867.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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